molecular formula C20H24FN3O3S B5261244 2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-N-(1-PHENYLETHYL)ACETAMIDE

2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-N-(1-PHENYLETHYL)ACETAMIDE

Cat. No.: B5261244
M. Wt: 405.5 g/mol
InChI Key: PHBZMKSXCWVEGU-UHFFFAOYSA-N
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Description

2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-N-(1-PHENYLETHYL)ACETAMIDE is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a fluorobenzenesulfonyl group and an acetamide moiety linked to a phenylethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-N-(1-PHENYLETHYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:

    Cyclization: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU to form protected piperazines.

    Deprotection: Removal of the protecting groups using reagents like PhSH.

    Substitution: Introduction of the fluorobenzenesulfonyl group and subsequent acetamide formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-N-(1-PHENYLETHYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-N-(1-PHENYLETHYL)ACETAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-N-(1-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of acetylcholinesterase, thereby modulating cholinergic neurotransmission . The compound’s structure allows it to bind to the active site of the enzyme, preventing the breakdown of acetylcholine and enhancing cognitive function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-N-(1-PHENYLETHYL)ACETAMIDE stands out due to its unique combination of a fluorobenzenesulfonyl group and an acetamide moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O3S/c1-16(17-5-3-2-4-6-17)22-20(25)15-23-11-13-24(14-12-23)28(26,27)19-9-7-18(21)8-10-19/h2-10,16H,11-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBZMKSXCWVEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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